4-Methylpyridine hydrochloride
Overview
Description
4-Methylpyridine hydrochloride is an organic compound with the chemical formula C6H8NClThis compound is typically found as a colorless liquid with a pungent odor and is used as a building block in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridine hydrochloride can be synthesized through the reaction of 4-methylpyridine with hydrochloric acid. The process involves the following steps:
Reaction of Acetaldehyde and Ammonia: 4-Methylpyridine is formed via the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst.
Formation of Hydrochloride Salt: The 4-methylpyridine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of 4-methylpyridine involves the isolation from coal tar or synthesis via the reaction of acetaldehyde and ammonia. The hydrochloride salt is then produced by reacting the synthesized 4-methylpyridine with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to 4-methylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium amide or organolithium reagents are commonly employed.
Major Products:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Methylpiperidine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methylpyridine hydrochloride has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor to medicinal compounds such as the antituberculosis drug isoniazid.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylpyridine hydrochloride involves its interaction with various molecular targets and pathways. As a precursor to biologically active compounds, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, its derivative, isoniazid, inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby exerting its antituberculosis effect .
Comparison with Similar Compounds
2-Methylpyridine: Another isomer of methylpyridine with different chemical properties and applications.
3-Methylpyridine: Also an isomer with distinct uses in chemical synthesis and industry.
Uniqueness: 4-Methylpyridine hydrochloride is unique due to its specific position of the methyl group on the pyridine ring, which influences its reactivity and the types of derivatives it can form. This positional difference makes it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-methylpyridin-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSADJIPSKPADNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[NH+]C=C1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-93-5 | |
Record name | Pyridine, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14401-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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